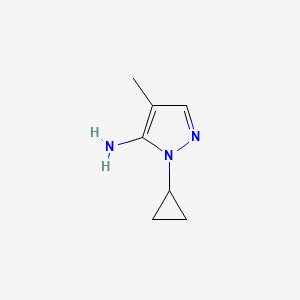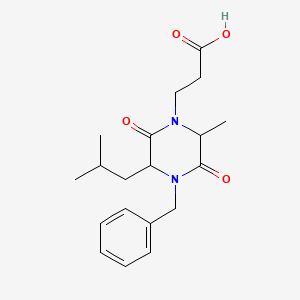
3-(4-Benzyl-3-isobutyl-6-methyl-2,5-dioxopiperazin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid is a complex organic compound featuring a piperazine ring substituted with benzyl, methyl, and isobutyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate diamines with diacids or their derivatives under controlled conditions. The reaction conditions often include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the cyclization process.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Where the compound is synthesized in large reactors with precise control over reaction parameters.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]butanoic acid
- 3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]pentanoic acid
Uniqueness
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H26N2O4 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-[4-benzyl-2-methyl-5-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H26N2O4/c1-13(2)11-16-19(25)20(10-9-17(22)23)14(3)18(24)21(16)12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
HCCUCFMTZFTXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(C(=O)N1CCC(=O)O)CC(C)C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


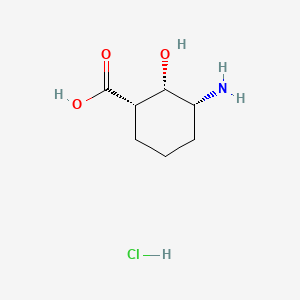
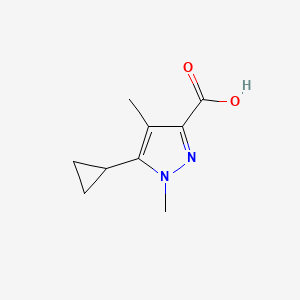
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
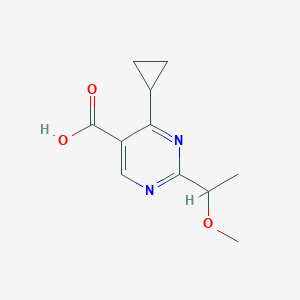
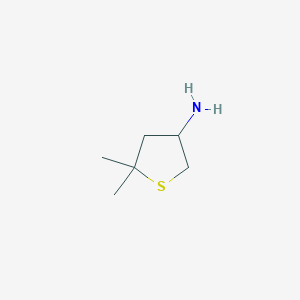
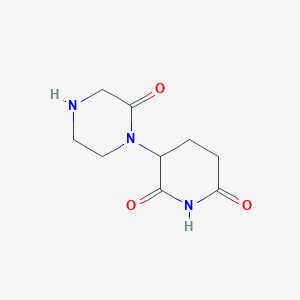
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)


